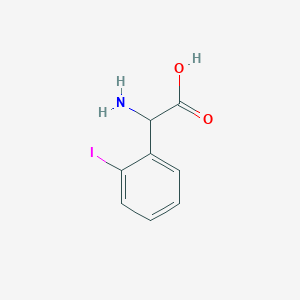

2-amino-2-(2-iodophenyl)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-2-(2-iodophenyl)acetic Acid, also known as 2-Amino-2-(4-iodophenyl)acetic acid, is a compound with the molecular weight of 277.06 . It is an amino acid derivative that contains an amino group and a carboxylic acid group as functional groups .

Molecular Structure Analysis

The InChI code for 2-amino-2-(2-iodophenyl)acetic Acid is1S/C8H8INO2/c9-6-3-1-5 (2-4-6)7 (10)8 (11)12/h1-4,7H,10H2, (H,11,12) . This indicates the presence of iodine, nitrogen, oxygen, and carbon atoms in the molecule. Physical And Chemical Properties Analysis

2-amino-2-(2-iodophenyl)acetic Acid has a molecular weight of 277.06 . It is a powder at room temperature . The compound has a melting point of 204-205 .Wissenschaftliche Forschungsanwendungen

Ligand in Catalytic Reactions

- 2-Amino-2-(2-iodophenyl)acetic acid has been utilized in the synthesis of 1-(2-Iodophenyl)-1H-tetrazole, which is then used as a ligand for palladium(II)-catalyzed Heck reactions. This demonstrates its potential in facilitating cross-coupled product formation in organic synthesis (Gupta, Song, & Oh, 2004).

Role in Synthesis of Schiff Base Ligands

- The compound is involved in the synthesis of Schiff base ligands for metal ions. These ligands and their metal complexes have been characterized and analyzed for their antioxidant properties and xanthine oxidase inhibitory activities, illustrating the compound's utility in developing potential therapeutic agents (Ikram et al., 2015).

Application in Cyclopeptide Research

- Research involving biphenyl-containing pseudo-amino acids, similar in structure to 2-amino-2-(2-iodophenyl)acetic acid, indicates its relevance in the study of cyclic peptides and their conformations. This has implications for understanding peptide structure and function (Brandmeier, Sauer, & Feigel, 1994).

Use in Electrochemical Studies

- Derivatives of 2-amino-2-(2-iodophenyl)acetic acid have been synthesized for enhancing the electrochemical properties of poly ortho aminophenol films, showing the potential of these derivatives in supercapacitor applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

Influence on Chemical Synthesis

- The compound is involved in the synthesis of various chemicals and intermediates, which further highlights its broad applicability in chemical research. For example, its derivatives have been used in the synthesis of anticancer compounds, showcasing its role in the development of new therapeutic agents (Liu Ying-xiang, 2007).

Facilitation of Medicinal Chemistry Research

- Its derivatives have been employed in the synthesis of axially chiral amino acids, which are efficient catalysts in asymmetric aldol reactions. This has implications in the field of medicinal chemistry, especially in the development of stereoselective synthesis methods (Kano, Tokuda, & Maruoka, 2006).

Potential in Drug Development

- Its structural derivatives have been synthesized and analyzed for their potential as anticancer drugs, illustrating its utility in the synthesis of novel therapeutic compounds (Sharma et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-2-(2-iodophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGZRXHDPOCVBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2-iodophenyl)acetic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2479560.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2479566.png)

![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2479572.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479574.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2479575.png)

![Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2479576.png)

![7,7-Difluorospiro[3.5]nonan-2-one](/img/structure/B2479579.png)